![molecular formula C17H15NO5 B5552846 2-[(2,3-二氢-1,4-苯并二氧杂环-2-基羰基)氨基]苯甲酸甲酯](/img/structure/B5552846.png)

2-[(2,3-二氢-1,4-苯并二氧杂环-2-基羰基)氨基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

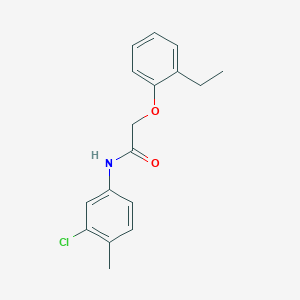

Synthesis Analysis

The synthesis of derivatives related to methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate involves complex reactions. For example, the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine derivatives from readily available 2-prop-2-ynyloxyphenols through tandem oxidative aminocarbonylation-intramolecular conjugate addition has been reported, showcasing a significant degree of stereoselectivity (Gabriele et al., 2006).

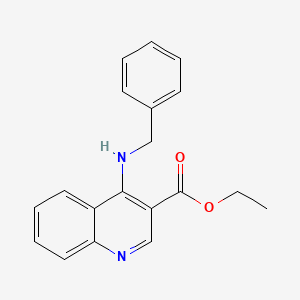

Molecular Structure Analysis

The molecular structure of related compounds often features complex arrangements of atoms and bonds, contributing to their unique properties. For instance, the structure of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer has been elucidated, revealing intricate hydrogen-bonded sheets and chains of edge-fused rings (Portilla et al., 2007).

Chemical Reactions and Properties

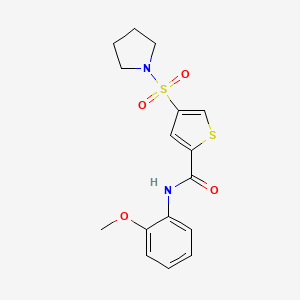

The reactivity and chemical behavior of such compounds are influenced by their molecular structure. Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), for instance, has been employed as an efficient reagent for N-phthaloylation of amino acids and peptides, demonstrating its utility in chemical synthesis (Casimir et al., 2002).

科学研究应用

化学合成和结构分析:

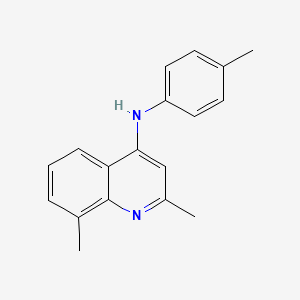

- Ukrainets 等人 (2014) 证明了相关化合物的环化反应可生成 4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的苯胺,该过程对于合成复杂有机化合物至关重要 (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

- Gabriele 等人 (2006) 合成了 2,3-二氢苯并[1,4]二氧杂环和 3,4-二氢-2H-苯并[1,4]恶嗪的衍生物,这对于开发新型有机材料至关重要 (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

药理学研究:

- Lane 等人 (2013) 探讨了相关化合物苯甲酸钠作为精神分裂症辅助治疗的用途,证明了其增强 NMDAR 介导的神经传递的潜力 (Lane et al., 2013).

材料科学和聚合物化学:

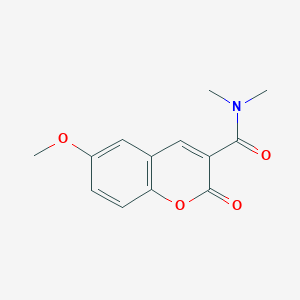

- Guillaneuf 等人 (2010) 研究了类似于 2-[(2,3-二氢-1,4-苯并二氧杂环-2-基羰基)氨基]苯甲酸甲酯的化合物在光聚合中的用途,为新型材料和涂层的开发做出了贡献 (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

生物学和植物学研究:

- Dudareva 等人 (2000) 研究了金鱼草花中苯甲酸甲酯的生物合成和释放,这对于理解植物生物化学和与传粉者的相互作用具有重要意义 (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-21-17(20)11-6-2-3-7-12(11)18-16(19)15-10-22-13-8-4-5-9-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWDFHDOOAKSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)

![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)